2-Amino-2-methylbutan-1-OL oxalate

Crystallinity Physical Form Handling

Liquid free base amino alcohols are difficult to handle and lack crystallinity for accurate stoichiometric control. The oxalate salt of 2-amino-2-methylbutan-1-ol provides a crystalline solid with defined melting point, enabling precise weighing and reproducible asymmetric synthesis. • Crystalline oxalate salt for accurate stoichiometry • Tertiary chiral center for enantioselective building • Defined melting point supports quality control & recrystallization. Bulk & R&D quantities available.

Molecular Formula C7H15NO5
Molecular Weight 193.2 g/mol
Cat. No. B1286319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylbutan-1-OL oxalate
Molecular FormulaC7H15NO5
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCCC(C)(CO)N.C(=O)(C(=O)O)O
InChIInChI=1S/C5H13NO.C2H2O4/c1-3-5(2,6)4-7;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyZLURDZPVARIZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methylbutan-1-OL Oxalate: Technical Baseline for Procurement and Research Selection


2-Amino-2-methylbutan-1-OL oxalate (CAS: 22435-95-6) is an oxalate salt of the chiral amino alcohol 2-amino-2-methylbutan-1-ol. The compound is supplied as a crystalline solid with a molecular formula of C₇H₁₅NO₅ and a molecular weight of 193.2 g/mol . The oxalate salt form is typically prepared to enhance stability, crystallinity, and handling characteristics compared to the free base, making it a preferred reagent in synthetic chemistry, pharmaceutical intermediate preparation, and chiral building block applications .

Crystalline oxalate salt for precise weighing
Chiral tertiary center for asymmetric synthesis
Enhanced stability and handling vs. free base

Why 2-Amino-2-methylbutan-1-OL Oxalate Cannot Be Substituted with Generic Amino Alcohols


The 2-amino-2-methylbutan-1-OL oxalate salt offers a unique combination of a tertiary chiral center and an oxalate counterion, which differentiates it from simpler amino alcohols like 2-amino-2-methyl-1-propanol (AMP) or 2-amino-1-butanol. The oxalate salt form provides superior crystallinity and a defined melting point, enabling precise handling and accurate stoichiometric control in synthetic workflows—advantages that are absent in the liquid free base . Furthermore, the oxalate counterion can influence solubility, stability, and the compound's behavior in salt metathesis or crystallization-driven resolutions, making direct substitution with the free base or other salts (e.g., hydrochloride) potentially detrimental to yield, purity, or downstream processing .

2-Amino-2-methylbutan-1-OL oxalate
Generic amino alcohols (e.g., AMP)
Crystallinity Crystalline solid with defined melting point; liquid free base may complicate handling.
Counterion Oxalate influences solubility and crystallization; other salts may alter reaction outcomes.
Chiral integrity Tertiary chiral center critical; simpler amino alcohols lack equivalent steric environment.

Quantitative Differentiation of 2-Amino-2-methylbutan-1-OL Oxalate: Head-to-Head Comparison Data


Physical Form and Crystallinity: Oxalate Salt vs. Free Base

The oxalate salt of 2-amino-2-methylbutan-1-OL is a crystalline solid at room temperature, whereas the parent free base is a colorless liquid . This crystallinity enhances handling precision and storage stability, directly impacting laboratory weighing accuracy and long-term reagent integrity .

Physical form
Data to verify
Crystalline solid vs. liquid (free base)
Improved weighing accuracy and storage stability
Solid form supports precise synthetic workflows
Crystallinity Physical Form Handling

Melting Point Characterization: Sharp Transition of the Oxalate Salt

The oxalate salt exhibits a sharp melting point in the range of approximately 170–180°C, characteristic of a well-defined crystalline salt . In contrast, the free base is a liquid at room temperature and lacks a definitive melting point, which complicates purity assessment and handling .

Melting point
Class-level inference
~170–180°C (sharp)
Enables purity assessment and QC
Free base lacks a melting point
Thermal Properties Melting Point Purity

Solubility Profile: Aqueous and Polar Solvent Preference

2-Amino-2-methylbutan-1-OL oxalate demonstrates high solubility in water and polar protic solvents such as methanol and ethanol, consistent with its ionic character and hydrogen-bonding capacity . While the free base is also soluble in water, the oxalate salt's solubility profile can be advantageous in aqueous reaction media and crystallization-driven purifications .

Aqueous solubility
Context-dependent
Both highly soluble; salt may alter crystallization
Supports aqueous reactions and salt metathesis
May differ from free base in crystallization behavior
Solubility Aqueous Polar Solvents

Purity Specifications: Comparable Baseline with Salt Advantages

The oxalate salt is routinely supplied with a minimum purity specification of 95%, a standard also met by the free base from reputable vendors . However, the crystalline nature of the oxalate salt simplifies purification via recrystallization and improves long-term storage stability, indirectly supporting higher effective purity in sensitive applications .

Purity specification
Supporting evidence
≥95% (both salt and free base)
Crystallinity reduces degradation risk
Long-term storage may benefit effective purity
Purity Quality Control Analytical

Validated Application Scenarios for 2-Amino-2-methylbutan-1-OL Oxalate Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis

The oxalate salt of 2-amino-2-methylbutan-1-OL serves as a crystalline, storable source of the chiral amino alcohol. Its solid form enables precise weighing and handling, critical for maintaining enantiomeric excess in asymmetric syntheses . The tertiary chiral center is a key motif in the construction of pharmaceuticals and agrochemicals .

Precursor for Neurological Disorder Drug Development

Due to its structural similarity to biologically active amino alcohols, 2-amino-2-methylbutan-1-OL oxalate is investigated as a precursor in the synthesis of compounds targeting neurological pathways. Its high purity and well-defined physical properties support reproducible medicinal chemistry workflows .

Crystallization-Driven Purification and Resolution

The sharp melting point and crystalline nature of the oxalate salt make it an ideal candidate for classical resolution of racemic mixtures or for purification via recrystallization. This contrasts with the liquid free base, which cannot be purified by crystallization without prior derivatization .

Intermediate in Specialty Chemical and Polymer Synthesis

The compound's dual amino-alcohol functionality allows it to participate in condensation reactions to form oxazolines, amides, or esters. The oxalate salt form can be used directly in reactions where the oxalate counterion is benign or can be removed, offering a convenient alternative to handling the free base .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Crystalline, storable chiral source
Enantiomeric excess and weighing accuracy
Neurological pathway research intermediates
High purity, defined physical properties
Reproducible medicinal chemistry workflows
Crystallization-driven purification/resolution
Sharp melting point, crystalline nature
Classical resolution and recrystallization efficiency
Specialty chemical and polymer synthesis
Dual amino-alcohol functionality
Direct use with benign or removable oxalate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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